molecular formula C8H11BrN2O2S B594990 5-Bromo-n-isopropylpyridine-3-sulfonamide CAS No. 1240282-56-7

5-Bromo-n-isopropylpyridine-3-sulfonamide

Cat. No. B594990
CAS RN: 1240282-56-7
M. Wt: 279.152
InChI Key: YCPDIVOHLOSWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-isopropylpyridine-3-sulfonamide is a chemical compound with the CAS Number: 1240282-56-7 . It has a molecular weight of 279.16 and its IUPAC name is 5-bromo-N-isopropyl-3-pyridinesulfonamide .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-isopropylpyridine-3-sulfonamide is represented by the formula C8H11BrN2O2S . The InChI code for this compound is 1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3 .

Scientific Research Applications

Synthesis and Structural Analysis

5-Bromo-n-isopropylpyridine-3-sulfonamide and its derivatives are extensively studied for their synthesis and structural properties. For example, Zhou et al. (2015) focused on the synthesis, crystal structure, and antitumor activity of enantiomers of a related compound, demonstrating the importance of stereochemistry in pharmaceutical applications. They used X-ray analysis and electronic circular dichroism to confirm the absolute configurations of the compounds, which were shown to inhibit PI3Kα kinase activity, a target in cancer therapy (Zhou et al., 2015).

Antimicrobial and Antioxidant Properties

Variya et al. (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating significant antibacterial and antioxidant properties. This study highlights the potential of these compounds in developing new antibacterial agents (Variya, Panchal, & Patel, 2019).

Isoform-Selective Inhibition

Bozdağ et al. (2014) explored the selective inhibition of carbonic anhydrase isoforms by sulfonamide derivatives. Their findings emphasize the potential of such compounds in designing isoform-selective inhibitors for therapeutic purposes, particularly in targeting tumor-associated carbonic anhydrase isoforms (Bozdağ et al., 2014).

Anticancer Activity

Awad et al. (2015) reported the synthesis of new pyrimidine derivatives from sulfonamides and their antiproliferative activity against selected human cancer cell lines, showcasing the therapeutic potential of these compounds in cancer treatment (Awad et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 5-Bromo-N-isopropylpyridine-3-sulfonamide can be found online . It’s important to handle this compound with care, following all safety precautions mentioned in the SDS.

properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDIVOHLOSWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-n-isopropylpyridine-3-sulfonamide

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